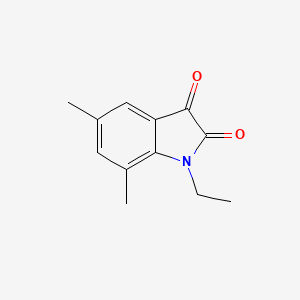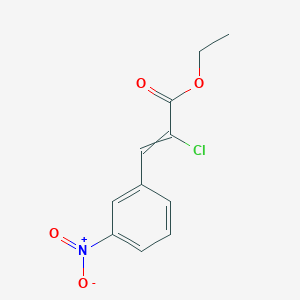
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C11H10ClNO4 It is a derivative of ethyl prop-2-enoate, where the hydrogen atoms on the prop-2-enoate moiety are substituted with a chlorine atom and a 3-nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 3-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes chlorination using thionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions. The process begins with the preparation of ethyl acetoacetate and 3-nitrobenzaldehyde, followed by their condensation in the presence of a base. The intermediate product is then chlorinated using thionyl chloride or another chlorinating agent under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an appropriate solvent like ethanol or dimethyl sulfoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Nitroso or hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an electrophile, reacting with nucleophilic sites in biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-(3-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(4-nitrophenyl)prop-2-enoate
- Ethyl 2-chloro-3-(3,4-dimethoxyphenyl)prop-2-enoate
Uniqueness
Ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both a chlorine atom and a nitro group on the prop-2-enoate moiety. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
208578-94-3 |
|---|---|
Molekularformel |
C11H10ClNO4 |
Molekulargewicht |
255.65 g/mol |
IUPAC-Name |
ethyl 2-chloro-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H10ClNO4/c1-2-17-11(14)10(12)7-8-4-3-5-9(6-8)13(15)16/h3-7H,2H2,1H3 |
InChI-Schlüssel |
MKYNMSRQIIEHIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


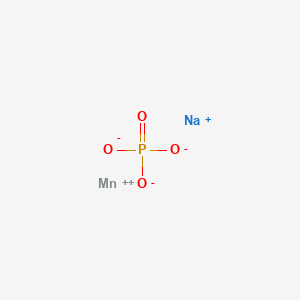

![4-[9-(4-Hydroxyphenyl)fluoren-9-yl]phenol;methanesulfonic acid](/img/structure/B14256333.png)
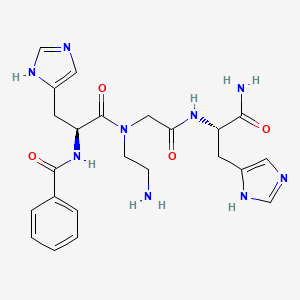
![Benzene, 1-iodo-2-[(3-methoxyphenoxy)methyl]-](/img/structure/B14256335.png)
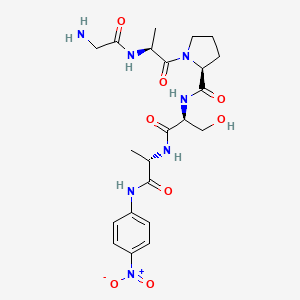


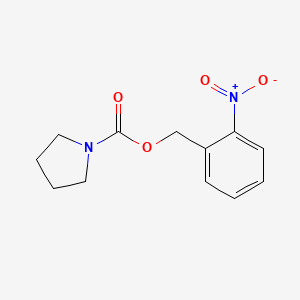
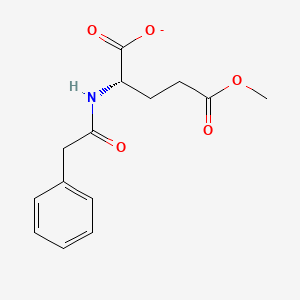
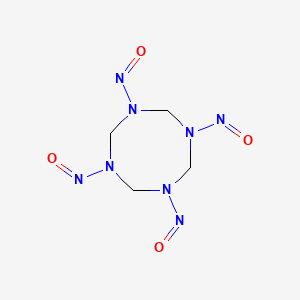
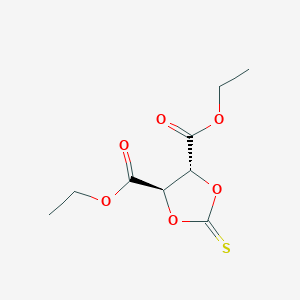
![[(3-Methyl-4-oxobut-2-enoxy)-oxidophosphoryl] phosphate](/img/structure/B14256381.png)
